2-[2-(4-Bromophenyl)-2-oxoethyl]-4-phenyl-1,2-dihydrophthalazin-1-one
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Overview
Description
2-[2-(4-Bromophenyl)-2-oxoethyl]-4-phenyl-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a dihydrophthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)-2-oxoethyl]-4-phenyl-1,2-dihydrophthalazin-1-one typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromophenyl)-2-oxoethyl]-4-phenyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the replacement of the bromine atom with other functional groups.
Scientific Research Applications
2-[2-(4-Bromophenyl)-2-oxoethyl]-4-phenyl-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromophenyl)-2-oxoethyl]-4-phenyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-pyrimidin-4(3H)-ones
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- 2-Bromophenethyl alcohol
Uniqueness
2-[2-(4-Bromophenyl)-2-oxoethyl]-4-phenyl-1,2-dihydrophthalazin-1-one is unique due to its specific structural features, such as the presence of both bromophenyl and phenyl groups attached to a dihydrophthalazinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H15BrN2O2 |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]-4-phenylphthalazin-1-one |
InChI |
InChI=1S/C22H15BrN2O2/c23-17-12-10-15(11-13-17)20(26)14-25-22(27)19-9-5-4-8-18(19)21(24-25)16-6-2-1-3-7-16/h1-13H,14H2 |
InChI Key |
ASFPIAFMVGBLJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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